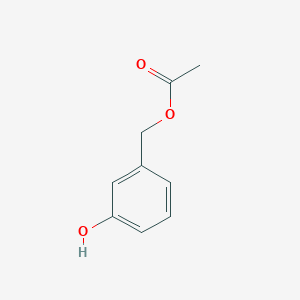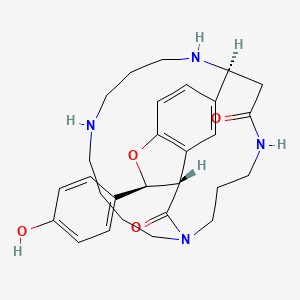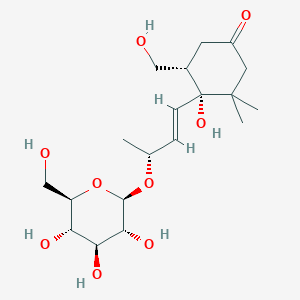![molecular formula C55H98O6 B1244625 [(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1244625.png)
[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Übersicht
Beschreibung
[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a triglyceride, a type of lipid molecule composed of one glycerol molecule esterified with three fatty acid chains. In this specific compound, the fatty acid chains are palmitic acid (16:0) and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). Triglycerides are essential components of human metabolism and are found in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical or enzymatic methods. Chemical synthesis often involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Enzymatic synthesis, on the other hand, employs lipases to catalyze the esterification reaction under milder conditions.
Industrial Production Methods
Industrial production of triglycerides like this compound often utilizes enzymatic methods due to their specificity and environmentally friendly nature. The process involves the use of immobilized lipases in a bioreactor, allowing for continuous production and easy separation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the arachidonic acid chain are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical reagents, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid chains with other alcohols or esters, often catalyzed by lipases or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions, as well as enzymatic catalysis, are commonly used.
Transesterification: Methanol or ethanol in the presence of a catalyst such as sodium methoxide or lipase.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: New esters and glycerol.
Wissenschaftliche Forschungsanwendungen
[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate has various applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Studied for its involvement in inflammatory processes and potential therapeutic targets.
Industry: Utilized in the production of biofuels and as a component in cosmetic formulations.
Wirkmechanismus
The biological effects of [(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate are primarily mediated through its hydrolysis to release free fatty acids, which can act as signaling molecules. Arachidonic acid, in particular, is a precursor to eicosanoids, which are potent mediators of inflammation and other physiological processes. The compound interacts with various enzymes and receptors, influencing pathways such as the cyclooxygenase and lipoxygenase pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TG(16:0/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
- TG(16:0/20:4(8Z,11Z,14Z,17Z)/20:5(5Z,8Z,11Z,14Z,17Z))
- TG(20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z))
Uniqueness
[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific combination of fatty acid chains, particularly the presence of arachidonic acid, which plays a crucial role in inflammatory responses. This distinguishes it from other triglycerides that may contain different fatty acid compositions and thus exhibit different biological activities.
Eigenschaften
Molekularformel |
C55H98O6 |
|---|---|
Molekulargewicht |
855.4 g/mol |
IUPAC-Name |
[(2R)-2,3-di(hexadecanoyloxy)propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h16,19,25-26,28,31,36,39,52H,4-15,17-18,20-24,27,29-30,32-35,37-38,40-51H2,1-3H3/b19-16-,26-25-,31-28-,39-36-/t52-/m1/s1 |
InChI-Schlüssel |
FTMDHBKIGZUTJX-MRKXGPBNSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



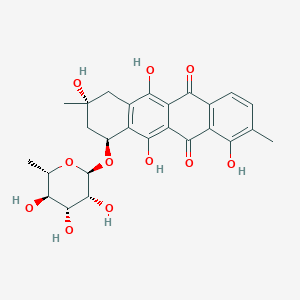


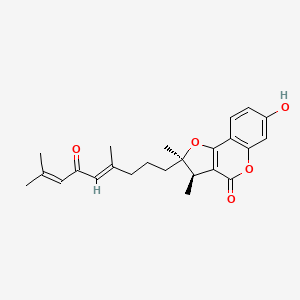


![(3E,5E,7E,11Z,13E,15E,17E)-20-[(E)-hex-2-enyl]-10-hydroxy-7,15-dimethyl-1-azacycloicosa-3,5,7,11,13,15,17-heptaen-2-one](/img/structure/B1244553.png)


